molecular formula C20H21NO7 B2405251 Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate CAS No. 874464-62-7

Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate

Cat. No.: B2405251
CAS No.: 874464-62-7
M. Wt: 387.388
InChI Key: CLJQWQMNTFSHPW-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate is a complex organic compound with a unique structure that includes methoxy groups and a benzo[d][1,4]dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[d][1,4]dioxine core, followed by the introduction of the methoxy groups and the carboxamido functionality. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxamido group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carboxamido group would yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d][1,4]dioxine derivatives and methoxy-substituted benzoates. Examples include:

  • 4-Methyl-2,5-dimethoxyamphetamine (DOM)
  • 2,3-Dimethoxy-5-methyl-1,4-benzoquinone

Uniqueness

What sets Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate apart is its specific combination of functional groups and structural features, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7/c1-11-18(28-15-8-6-5-7-14(15)27-11)19(22)21-13-10-17(25-3)16(24-2)9-12(13)20(23)26-4/h5-11,18H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJQWQMNTFSHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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